molecular formula C24H23N3O5S2 B2875975 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 921550-47-2

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2875975
CAS No.: 921550-47-2
M. Wt: 497.58
InChI Key: WPHUZPXVBJHGPJ-UHFFFAOYSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a thiazole ring, a 7-methoxybenzofuran moiety, and a piperidine sulfonyl group.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-31-20-7-5-6-17-14-21(32-22(17)20)19-15-33-24(25-19)26-23(28)16-8-10-18(11-9-16)34(29,30)27-12-3-2-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHUZPXVBJHGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a benzamide moiety, and a piperidine sulfonamide. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the benzamide and piperidine groups.

Synthetic Route Overview

  • Formation of Thiazole Ring : Reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones.
  • Introduction of Piperidine Sulfonyl Group : Nucleophilic substitution reactions to attach the sulfonamide group.
  • Final Modifications : Acylation to yield the final product.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an enzyme inhibitor and its effects on cancer cell lines.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties by targeting tubulin polymerization, which is crucial for cell division. For instance, derivatives of thiazole have been found to inhibit the growth of cancer cells by arresting them in the G(2)/M phase of the cell cycle and inducing apoptosis .

CompoundMechanism of ActionCancer TypeIC50 (µM)
SMART-HTubulin bindingProstate<10
SMART-FTubulin bindingMelanoma<10

Anti-inflammatory Activity

Research indicates that similar benzofuran derivatives can suppress inflammatory responses. For example, one study demonstrated that a related compound inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism through modulation of inflammatory pathways .

The compound's biological effects may be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to specific enzymes involved in critical biological processes.
  • Receptor Interaction : Modulating receptor activity and influencing intracellular signaling pathways.
  • Gene Expression Modulation : Affecting the transcriptional activity of genes associated with inflammation and cancer progression.

Case Studies

  • In Vitro Studies : Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Animal Models : In vivo studies have demonstrated reduced tumor growth in xenograft models treated with thiazole-based compounds, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural Insights :

  • The thiazole ring is a conserved feature in these analogues, often serving as a scaffold for substitutions that modulate electronic and steric properties .
  • Sulfonyl-piperidine groups (as in 2D216 and 2D291) enhance solubility and influence target binding via hydrogen bonding or hydrophobic interactions .
  • Benzofuran or benzothiazole moieties (e.g., in the target compound and Compound 33) contribute to π-π stacking interactions with aromatic residues in biological targets .

Physicochemical Properties

Comparative data on melting points, yields, and spectral properties:

Compound Melting Point (°C) Yield (%) Spectral Confirmation (1H/13C NMR, HRMS) Morphology Reference
Target Compound (hypothetical) Not reported N/A N/A N/A -
2D216 Not reported N/A HRMS, NMR Crystalline solid
4d–4k () 99.9–177.2 78–90 1H/13C NMR, HRMS White/Yellow powder
Compound 33 () 295–297 (decomp.) 57 1H/13C NMR White solid
10a–j () Not reported High NMR, IR Solid

Observations :

  • Thiazole derivatives with bulky substituents (e.g., benzofuran or benzothiazole) exhibit higher melting points (>200°C), likely due to increased crystallinity .
  • Yields for analogous compounds vary widely (41–90%), reflecting the sensitivity of thiazole-forming reactions to substituent electronic effects .

Enzyme Modulation and Cytokine Induction

  • 2D216 and 2D291 : These analogues potentiate TLR adjuvant activity by prolonging NF-κB signaling, enhancing cytokine production (e.g., IL-6, TNF-α) in combination with LPS or MPLA .
  • Compound 10a–j () : Moderate antimicrobial activity against E. coli, attributed to the nitrobenzamide and triazole groups disrupting bacterial membranes .

Comparison with Target Compound’s Hypothetical Activity

The target compound’s 7-methoxybenzofuran group may confer improved metabolic stability compared to halogenated or alkylated aryl groups in 2D216/2D291. Additionally, the piperidine sulfonyl moiety could enhance blood-brain barrier permeability relative to simpler sulfonamides (e.g., ) .

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